Valdécoxib
Vue d'ensemble
Description
Le valdécoxib est un anti-inflammatoire non stéroïdien (AINS) qui était principalement utilisé pour traiter l'arthrose, la polyarthrite rhumatoïde et les règles douloureuses. Il s'agit d'un inhibiteur sélectif de la cyclooxygénase-2 (COX-2), ce qui signifie qu'il cible spécifiquement l'enzyme COX-2 responsable de l'inflammation et de la douleur, tout en épargnant l'enzyme COX-1 qui protège la muqueuse gastrique . Le this compound a été commercialisé sous la marque Bextra jusqu'à ce qu'il soit retiré du marché en raison de préoccupations de sécurité liées aux risques cardiovasculaires et aux réactions cutanées graves .
Mécanisme D'action
Target of Action
Valdecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain .
Mode of Action
Valdecoxib acts by selectively inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins and thromboxane . By blocking this conversion, valdecoxib reduces the production of prostaglandins that mediate inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by valdecoxib is the prostaglandin synthesis pathway . By inhibiting COX-2, valdecoxib reduces the production of prostaglandins, particularly those involved in inflammation and pain . This leads to a decrease in inflammation and pain symptoms in conditions like osteoarthritis and rheumatoid arthritis .
Pharmacokinetics
Valdecoxib exhibits good bioavailability with maximal plasma concentrations achieved approximately 3 hours after oral administration . It demonstrates dose proportionality after single doses and achieves steady-state plasma concentrations by day 4 . The drug is metabolized in the liver and excreted primarily in the urine .
Result of Action
The molecular effect of valdecoxib involves the inhibition of the COX-2 enzyme, leading to a decrease in the production of prostaglandins . On a cellular level, this results in reduced inflammation and pain . In addition, valdecoxib has been shown to protect against cell apoptosis induced by endoplasmic reticulum stress via the inhibition of the PERK-ATF4-CHOP pathway .
Action Environment
The action of valdecoxib can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, patient-specific factors such as age, gender, and overall health status can also influence the drug’s action, efficacy, and stability .
Applications De Recherche Scientifique
Valdecoxib has been extensively studied for its applications in various fields:
Chemistry: Valdecoxib serves as a model compound for studying COX-2 inhibition and the development of new NSAIDs.
Biology: Research has focused on understanding the biological pathways and molecular targets of valdecoxib, particularly its role in inflammation and pain management.
Medicine: Valdecoxib was used clinically to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea.
Analyse Biochimique
Biochemical Properties
Valdecoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By inhibiting COX-2, Valdecoxib reduces the production of prostaglandins, which are mediators of inflammation and pain . Unlike non-selective NSAIDs, Valdecoxib does not inhibit platelet aggregation .
Cellular Effects
Valdecoxib influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It reduces the production of inflammatory mediators, leading to decreased inflammation and pain . Valdecoxib’s selective inhibition of COX-2 spares COX-1, which is important for maintaining gastric mucosal integrity and platelet function .
Molecular Mechanism
At the molecular level, Valdecoxib exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Valdecoxib’s selective inhibition of COX-2 is achieved through its unique chemical structure, which allows it to fit into the COX-2 enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valdecoxib change over time due to its stability and degradation. Valdecoxib is metabolized in the liver, and its metabolites are excreted in the urine . Long-term studies have shown that Valdecoxib can maintain its anti-inflammatory and analgesic effects over extended periods, but its use is limited by potential adverse effects .
Dosage Effects in Animal Models
The effects of Valdecoxib vary with different dosages in animal models. At therapeutic doses, Valdecoxib effectively reduces inflammation and pain without significant adverse effects . At high doses, Valdecoxib can cause toxic effects, including gastrointestinal and renal toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in additional therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
Valdecoxib is metabolized primarily in the liver by cytochrome P450 enzymes . The main metabolic pathways involve hydroxylation and glucuronidation, leading to the formation of inactive metabolites that are excreted in the urine . Valdecoxib does not require CYP450 enzymes for its metabolism, which differentiates it from other COX-2 inhibitors .
Transport and Distribution
Valdecoxib is transported and distributed within cells and tissues through passive diffusion . It binds to plasma proteins, which facilitates its distribution throughout the body . Valdecoxib’s selective inhibition of COX-2 allows it to accumulate in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
Valdecoxib’s subcellular localization is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . It does not require specific targeting signals or post-translational modifications for its activity . Valdecoxib’s selective inhibition of COX-2 within the cytoplasm reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le valdécoxib peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir le 5-méthyl-3-phénylisoxazole avec le chlorure de benzènesulfonyle en présence d'une base comme la pyridine. Cette réaction forme la liaison sulfonamide, conduisant à la formation du this compound .
Méthodes de Production Industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le séchage pour garantir que le produit final respecte les normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le valdécoxib subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du groupe sulfonamide.
Réactifs et Conditions Communs :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux Produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers sulfonamides substitués.
4. Applications de la Recherche Scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Le this compound sert de composé modèle pour étudier l'inhibition de la COX-2 et le développement de nouveaux AINS.
Biologie : La recherche s'est concentrée sur la compréhension des voies biologiques et des cibles moléculaires du this compound, en particulier son rôle dans l'inflammation et la gestion de la douleur.
Médecine : Le this compound a été utilisé en clinique pour traiter l'arthrose, la polyarthrite rhumatoïde et la dysménorrhée.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). La COX-2 catalyse la conversion de l'acide arachidonique en prostaglandine H2, un précurseur des prostaglandines et des thromboxanes, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant la COX-2, le this compound réduit la production de ces médiateurs inflammatoires, ce qui soulage la douleur et l'inflammation . Contrairement aux AINS non sélectifs, le this compound n'inhibe pas la COX-1, ce qui permet de minimiser les effets secondaires gastro-intestinaux .
Comparaison Avec Des Composés Similaires
Le valdécoxib appartient à la classe des inhibiteurs sélectifs de la COX-2, également appelés coxibs. Des composés similaires comprennent :
Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour des indications similaires. Contrairement au this compound, le célécoxib reste sur le marché.
Rofécoxib : Un inhibiteur hautement sélectif de la COX-2 qui a été retiré du marché en raison de risques cardiovasculaires.
Etoricoxib : Un inhibiteur sélectif de la COX-2 avec un mécanisme d'action similaire, utilisé dans certains pays pour le traitement de l'arthrite et de la douleur.
Parécoxib : Un promédicament du this compound, utilisé pour la gestion de la douleur postopératoire
Unicité du this compound : Le this compound s'est distingué par sa forte sélectivité pour la COX-2, ce qui a contribué à ses effets anti-inflammatoires et analgésiques puissants. Sa suppression du marché souligne l'importance de trouver un équilibre entre l'efficacité et la sécurité dans le développement de médicaments .
Propriétés
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044226 | |
Record name | Valdecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |
Record name | SID49665731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-10 mm Hg at 25 °C /Estimated/ | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Valdecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
181695-72-7 | |
Record name | Valdecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valdecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valdecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valdecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valdecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 181695-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALDECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.